

physical and chemical properties of 2-(2-Aminophenyl)propan-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Aminophenyl)propan-2-ol

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An In-Depth Technical Guide to 2-(2-Aminophenyl)propan-2-ol for Advanced Research

Abstract: This technical guide provides a comprehensive scientific overview of **2-(2-Aminophenyl)propan-2-ol** (CAS No. 15833-00-8), a versatile bifunctional organic building block. The document details its core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Emphasis is placed on the scientific rationale behind its characterization and its potential applications as a scaffold and intermediate in medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the design of novel chemical entities.

Molecular Identity and Structural Framework

2-(2-Aminophenyl)propan-2-ol is an aromatic compound characterized by the presence of both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group positioned ortho to each other on a benzene ring. This specific arrangement of a nucleophilic amine and a hydroxyl group on a rigid scaffold imparts significant and useful reactivity.

The molecule's structure consists of a propan-2-ol group attached to the C2 position of an aniline ring. This arrangement allows for intramolecular interactions and provides a distinct three-dimensional geometry, making it a valuable starting point for constructing complex heterocyclic systems.

Table 1: Chemical Identifiers and Core Properties

Identifier	Value	Source
IUPAC Name	2-(2-aminophenyl)propan-2-ol	[1]
CAS Number	15833-00-8	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₃ NO	[1] [2] [3] [5]
Molecular Weight	151.21 g/mol	[1] [2] [5]
Canonical SMILES	CC(C)(C1=CC=CC=C1N)O	[1] [2]

| InChIKey | UZXREFASOUJZAS-UHFFFAOYSA-N |[\[1\]](#)[\[2\]](#) |

Physicochemical Properties: A Quantitative Summary

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While experimentally determined data for this specific molecule is sparse in peer-reviewed literature, computational models and data from suppliers provide reliable estimates crucial for laboratory use.

Table 2: Estimated Physicochemical Data | Property | Estimated Value | Method/Source | Rationale & Implication | | :--- | :--- | :--- | :--- | | Melting Point | 65.8 °C | EPI Suite Prediction |[\[2\]](#) | Suggests the compound is a solid at room temperature, simplifying handling and weighing. | | Boiling Point | 275.09 °C | EPI Suite Prediction |[\[2\]](#) | The high boiling point is typical for aromatic alcohols and indicates low volatility. | | Water Solubility | 4533.33 mg/L | EPA T.E.S.T. |[\[2\]](#) | Moderate water solubility is expected due to the polar amine and hydroxyl groups capable of hydrogen bonding. | | LogP (Octanol/Water) | 1.8 | XLogP3 |[\[1\]](#) | A LogP value below 3 suggests a good balance between hydrophilicity and lipophilicity, favorable for membrane permeability. | | Hydrogen Bond Donors | 2 | Computed |[\[2\]](#) | The -OH and -NH₂ groups can donate hydrogen bonds, influencing solubility and receptor binding. | | Hydrogen Bond Acceptors | 2 | Computed |[\[2\]](#) | The N and O atoms can accept hydrogen bonds, contributing to its interaction profile. |

Spectroscopic Signature for Structural Verification

Structural confirmation is paramount in synthesis. The following sections describe the expected spectroscopic data for **2-(2-Aminophenyl)propan-2-ol**, providing a benchmark for researchers to validate its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.
 - Aromatic Protons ($\delta \approx 6.5\text{-}7.5$ ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution pattern, they will exhibit complex splitting (multiplets).
 - Amine Protons ($\delta \approx 3.5\text{-}4.5$ ppm): The $-\text{NH}_2$ protons typically appear as a broad singlet. The chemical shift can vary significantly with concentration and solvent.
 - Hydroxyl Proton ($\delta \approx 1.5\text{-}2.5$ ppm): The tertiary $-\text{OH}$ proton also appears as a singlet. Its position is variable and dependent on solvent and hydrogen bonding.
 - Methyl Protons ($\delta \approx 1.5$ ppm): The two equivalent methyl groups ($-\text{CH}_3$) will give rise to a sharp singlet, integrating to 6 protons. The proximity to the electron-withdrawing phenyl and hydroxyl groups shifts it slightly downfield.
- ^{13}C NMR Spectroscopy: The carbon spectrum will confirm the number and type of carbon atoms. Expected peaks include two in the aliphatic region (one quaternary carbon bearing the $-\text{OH}$, and one for the two equivalent methyl groups) and six distinct peaks in the aromatic region.
- Experimental Insight: The D_2O Shake: To definitively identify the $-\text{OH}$ and $-\text{NH}_2$ peaks, a "D₂O shake" experiment is invaluable.^[6] Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the labile protons on oxygen and nitrogen will exchange with deuterium. This causes the corresponding peaks in the ^1H NMR spectrum to disappear, confirming their identity.^[6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

- O-H Stretch ($\approx 3300\text{-}3400\text{ cm}^{-1}$): A strong, broad absorption characteristic of the alcohol hydroxyl group.[6]
- N-H Stretch ($\approx 3300\text{-}3500\text{ cm}^{-1}$): The primary amine will show two distinct, sharp peaks in this region, corresponding to symmetric and asymmetric stretching modes. These may overlap with the broad O-H signal.
- C-H Aromatic Stretch ($\approx 3000\text{-}3100\text{ cm}^{-1}$): Medium to weak absorptions just above 3000 cm^{-1} .
- C-H Aliphatic Stretch ($\approx 2850\text{-}3000\text{ cm}^{-1}$): Absorptions from the methyl groups.
- C=C Aromatic Stretch ($\approx 1450\text{-}1600\text{ cm}^{-1}$): Several sharp peaks characteristic of the benzene ring.
- C-O Stretch ($\approx 1150\text{-}1250\text{ cm}^{-1}$): A strong absorption corresponding to the tertiary alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

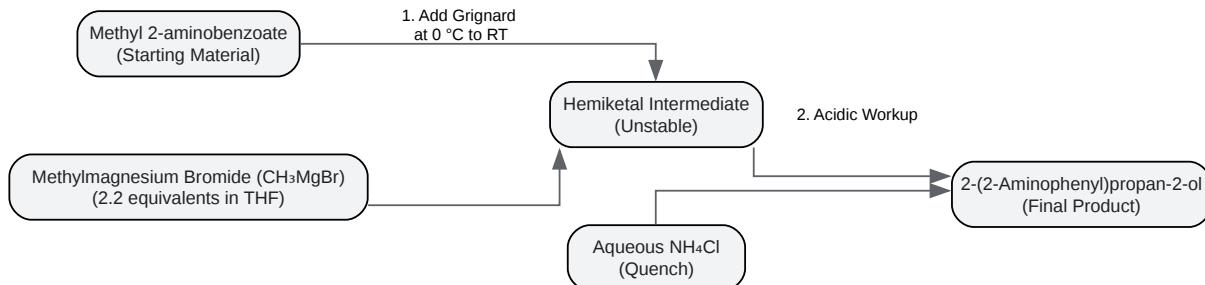
- Molecular Ion (M^+): The molecular ion peak is expected at $\text{m/z} = 151$.
- Key Fragmentation: A prominent fragmentation pathway for tertiary alcohols is the loss of a methyl group ($\text{CH}_3\bullet$), leading to a stable cation. The most abundant peak in the GC-MS data is reported at $\text{m/z} = 118$.[1] This likely corresponds to the loss of a methyl group followed by the elimination of a water molecule, or a related rearrangement. Other significant peaks are observed at $\text{m/z} = 133$ (loss of H_2O) and $\text{m/z} = 132$.[1]

Synthesis and Chemical Reactivity

The dual functionality of **2-(2-aminophenyl)propan-2-ol** makes it a versatile synthetic intermediate.

A Validated Synthetic Approach: Grignard Addition

A robust and widely applicable method for synthesizing tertiary alcohols is the addition of an organometallic reagent to a ketone or ester. For this molecule, the addition of two equivalents of a methylating agent to an anthranilate ester is a logical and efficient strategy.



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Caption: Grignard synthesis of **2-(2-Aminophenyl)propan-2-ol**.

Protocol: Synthesis via Grignard Reaction

This protocol is a representative method based on standard organic chemistry principles for similar transformations.

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N_2 or Ar), add a solution of methyl 2-aminobenzoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
- Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (2.2 equiv., e.g., 3.0 M in diethyl ether) dropwise via a syringe or addition funnel.
 - Causality: Using more than two equivalents of the Grignard reagent ensures the complete conversion of the ester. The reaction is highly exothermic and slow addition at low temperature is critical to control the reaction rate and prevent side reactions.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC)

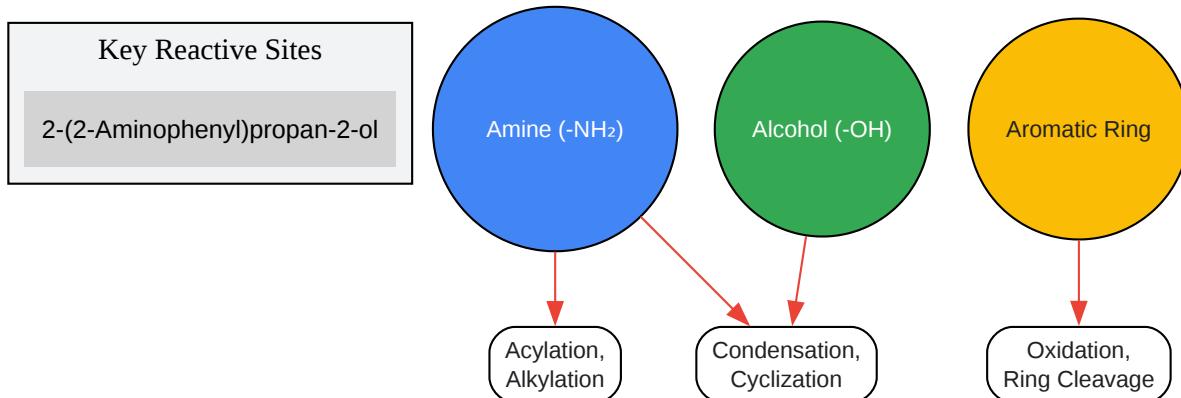
until the starting material is consumed.

- Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Causality: The NH₄Cl solution is a mild acid that protonates the resulting alkoxide and neutralizes any excess Grignard reagent without causing potential acid-catalyzed side reactions like dehydration of the tertiary alcohol.
- Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Core Reactivity and Synthetic Potential

The true value of **2-(2-aminophenyl)propan-2-ol** lies in the reactivity of its ortho-disposed functional groups.

- Heterocycle Formation: It is an excellent precursor for various heterocyclic scaffolds. For instance, condensation with aldehydes or ketones can lead to the formation of dihydroquinoline derivatives.
- Pro-oxidant Activity: Like other 2-aminophenols, this molecule can exhibit pro-oxidant properties, especially in the presence of transition metals like copper.^[7] This involves the reduction of the metal ion, which can then generate reactive oxygen species.^[7] This reactivity is important to consider in biological assays and for storage.
- Amine Derivatization: The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce diverse substituents, a common strategy in prodrug development to modify properties like solubility or membrane permeability.^{[8][9]}
- Oxidative Cleavage: Under specific catalytic conditions, such as with biomimetic iron complexes and dioxygen, the aromatic ring of the 2-aminophenol core can undergo oxidative C-C bond cleavage.^[10] This reactivity, while specialized, highlights the electronic nature of the ring system.



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Caption: Key reactive sites of **2-(2-Aminophenyl)propan-2-ol**.

Applications in Drug Discovery and Development

While specific drugs derived directly from this molecule are not prominent, its structural motif is highly relevant in medicinal chemistry. It serves as a versatile scaffold for generating libraries of compounds for screening.

- **Scaffold for Heterocycles:** Its ability to readily form fused heterocyclic systems like quinolines and benzoxazines is its most significant asset. These heterocycles are privileged structures in drug discovery, appearing in a vast number of approved drugs.[11]
- **Fragment-Based Drug Design (FBDD):** With a low molecular weight (151.21 g/mol) and a good balance of polar groups, this molecule is an ideal candidate for fragment-based screening to identify starting points for new drug discovery programs.
- **Prodrug Strategies:** The amine and hydroxyl groups can be functionalized to create prodrugs.[8] For example, esterifying the alcohol or acylating the amine can improve lipophilicity and enhance passage across the blood-brain barrier, with subsequent cleavage in vivo to release the active parent compound.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not available, data from similar compounds and its functional groups suggest the following precautions.

- General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Hazards (Inferred): Based on the analogous 2-(4-aminophenyl)propan-2-ol, the compound may be harmful if swallowed and cause skin, eye, and respiratory irritation.[12]
- Storage: The compound is known to darken upon exposure to air and light, a common characteristic of aminophenols due to oxidation.[11] Therefore, it should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration (2-8°C) is recommended.[13]

Conclusion

2-(2-Aminophenyl)propan-2-ol is a synthetically valuable building block with a rich chemical potential. Its defined structure, characterized by ortho-disposed amine and tertiary alcohol functionalities, makes it an ideal precursor for complex heterocyclic systems relevant to pharmaceutical and materials science. Understanding its spectroscopic signature, synthetic accessibility, and key reactive pathways allows researchers to effectively integrate this molecule into rational design and discovery workflows, paving the way for the development of novel and functional chemical entities.

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- To cite this document: BenchChem. [physical and chemical properties of 2-(2-Aminophenyl)propan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095939#physical-and-chemical-properties-of-2-(2-aminophenyl-propan-2-ol)]

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